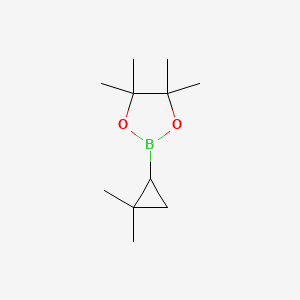
3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide” is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a heterocyclic compound containing three nitrogen atoms, which is one of the most important active pharmaceutical scaffolds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, 1,2,4-triazole derivatives were synthesized from commercially available reagents via a one-step reaction . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide” can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Orientations Futures
The future directions for the research on “3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide” could include further investigation of its potential therapeutic applications, particularly in the field of cancer treatment . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide involves the reaction of 4,5-dimethyl-4H-1,2,4-triazole with propionyl chloride followed by reduction of the resulting product with sodium borohydride.", "Starting Materials": [ "4,5-dimethyl-4H-1,2,4-triazole", "propionyl chloride", "sodium borohydride", "anhydrous tetrahydrofuran", "anhydrous diethyl ether", "anhydrous sodium sulfate" ], "Reaction": [ "To a solution of 4,5-dimethyl-4H-1,2,4-triazole (1.0 g, 8.5 mmol) in anhydrous tetrahydrofuran (10 mL) at 0°C, propionyl chloride (1.2 mL, 12.0 mmol) is added dropwise over 10 minutes.", "The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours.", "The solvent is removed under reduced pressure and the residue is dissolved in anhydrous diethyl ether (20 mL).", "The solution is washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The resulting product is dissolved in anhydrous tetrahydrofuran (10 mL) and sodium borohydride (0.5 g, 13.2 mmol) is added in small portions over 10 minutes at 0°C.", "The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to afford the desired product, 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide, as a white solid (yield: 70%)." ] } | |
Numéro CAS |
2253630-99-6 |
Nom du produit |
3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide |
Formule moléculaire |
C7H12N4O |
Poids moléculaire |
168.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



